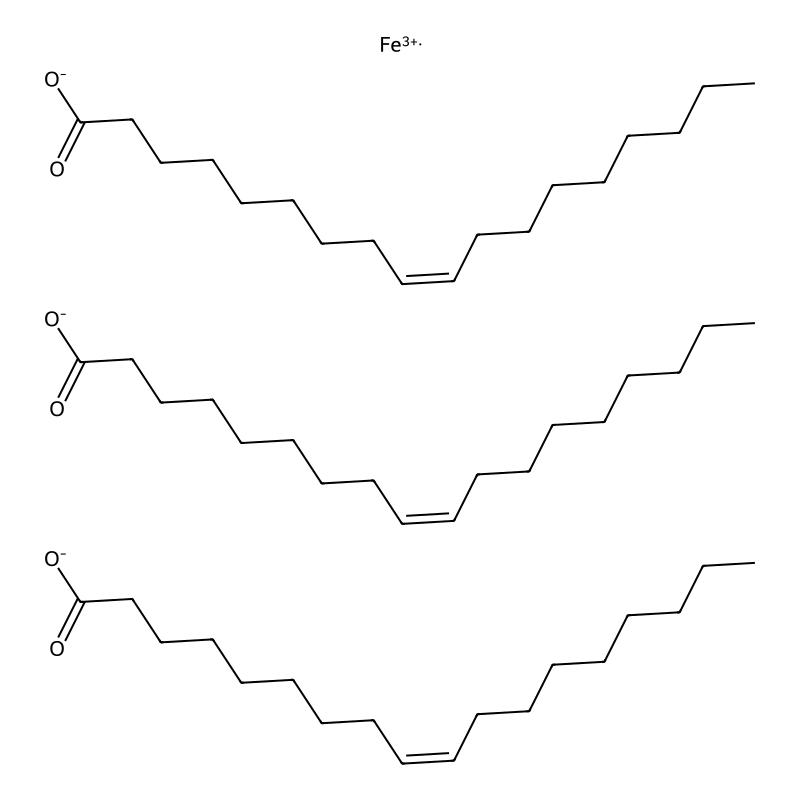Ferric oleate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Precursor for Iron Oxide Nanoparticles
One of the most prominent research applications of ferric oleate lies in its utilization as a precursor for synthesizing iron oxide nanoparticles. These nanoparticles, typically composed of magnetite (Fe3O4) or maghemite (γ-Fe2O3), possess unique magnetic and physical properties that make them valuable for diverse scientific applications.
Ferric oleate offers several advantages in nanoparticle synthesis:
- High purity: Ferric oleate can be readily obtained in high purity, leading to the formation of well-defined nanoparticles with minimal impurities. [Source: Application of iron-based magnetic nanoparticles stabilized with triethanolammonium oleate for theranostics | Journal of Materials Science ]
- Controlled size and morphology: By manipulating synthesis parameters like temperature and reaction time, researchers can achieve precise control over the size and morphology of the resulting nanoparticles. [Source: Synthesis of iron oxide nanoparticles by decomposition of iron-oleate: influence of the heating rate on the particle size | SpringerLink ]
- Biocompatibility: Ferric oleate demonstrates good biocompatibility, making it a promising candidate for biomedical applications involving iron oxide nanoparticles. [Source: Improved functionalization of oleic acid-coated iron oxide nanoparticles for biomedical applications | SpringerLink ]
These characteristics make ferric oleate a valuable tool for researchers studying the potential of iron oxide nanoparticles in various fields, including:
- Biomedical applications: Drug delivery, magnetic resonance imaging (MRI) contrast agents, hyperthermia treatment for cancer. [Source: Application of iron-based magnetic nanoparticles stabilized with triethanolammonium oleate for theranostics | Journal of Materials Science ]
- Catalysis: As catalysts for various chemical reactions due to their large surface area and magnetic properties.
- Environmental remediation: For the removal of pollutants from water and soil.
Other Research Applications
Beyond its role in nanoparticle synthesis, ferric oleate finds application in other scientific research areas:
- Tribology: As a lubricant additive to enhance the lubrication performance of oils and greases.
- Corrosion protection: As a potential corrosion inhibitor for metals.
- Material science: For the development of new materials with specific properties.
Ferric oleate is a coordination compound formed from iron and oleic acid, characterized by its dark brown viscous liquid form. This compound consists of iron(III) ions coordinated with oleate anions, which are derived from oleic acid. The general formula for ferric oleate can be represented as , indicating that three oleate molecules coordinate with one iron ion. Ferric oleate is notable for its solubility in organic solvents, making it useful in various chemical applications, particularly in catalysis and nanoparticle synthesis.
Additionally, ferric oleate has been shown to act as a catalyst in the aquathermolysis of heavy crude oil, where it facilitates the breakdown of complex hydrocarbons into lighter fractions. This reaction highlights its catalytic properties and efficiency compared to other metal oleates like cobalt and nickel oleates .
Ferric oleate is typically synthesized through the reaction of ferric nitrate with oleic acid in the presence of a base such as sodium hydroxide. The general procedure involves:
- Dissolving ferric nitrate nonahydrate in distilled water to create a saturated solution.
- Gradually adding sodium hydroxide until the pH reaches between 4 and 6.
- Introducing oleic acid at a molar ratio of approximately 1.8:1 (oleic acid to ferric nitrate).
- Heating the mixture to 120 °C while stirring for about three hours.
- Separating the organic layer and washing it multiple times to purify the product .
This method ensures the formation of ferric oleate with good thermal stability, suitable for applications in catalysis and nanoparticle synthesis.
Uniqueness: Ferric oleate exhibits superior catalytic activity compared to nickel and cobalt counterparts in specific applications like aquathermolysis due to its higher efficiency at lower temperatures . Its ability to form stable nanoparticles makes it particularly valuable in nanotechnology.
Studies on ferric oleate often focus on its interactions during nanoparticle synthesis processes. For instance, when decomposed under controlled conditions, ferric oleate can yield nanoparticles with specific shapes and sizes depending on the reaction environment (e.g., atmosphere and temperature) used during synthesis . Furthermore, its interactions with other metal precursors like manganese have been explored to create bimetallic nanoparticles with enhanced properties .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
Other CAS
1120-45-2








